molecular formula C15H18ClNO2 B130689 (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 146725-33-9

(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Número de catálogo: B130689
Número CAS: 146725-33-9
Peso molecular: 279.76 g/mol
Clave InChI: PRQICMQRAXJOCP-DGAVXFQQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate is a useful research compound. Its molecular formula is C15H18ClNO2 and its molecular weight is 279.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate, also known as RTI 70, is a compound derived from the 8-azabicyclo[3.2.1]octane framework. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the context of cocaine dependence and neuropharmacology.

  • Molecular Formula : C15H18ClNO2
  • Molecular Weight : 279.76 g/mol
  • CAS Number : 140633-58-5
  • Structural Characteristics : The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is characteristic of many psychoactive substances.

RTI 70 acts primarily as a selective dopamine transporter inhibitor. This mechanism is crucial in modulating dopaminergic signaling pathways, which are significantly involved in reward and addiction processes. By inhibiting the reuptake of dopamine, RTI 70 enhances dopaminergic transmission and may counteract the effects of cocaine and other stimulants that disrupt normal dopamine function.

In Vitro Studies

Research indicates that RTI 70 can effectively prevent the inhibition of nicotinic acetylcholine receptors (nAChRs) by cocaine and MK-801, suggesting its potential role in modulating cholinergic signaling pathways alongside dopaminergic pathways .

In Vivo Studies

In animal models, RTI 70 has been shown to reduce cocaine self-administration behaviors, indicating its potential utility as a therapeutic agent for treating cocaine addiction. This effect is attributed to its high occupancy at the dopamine transporter (DAT), which is essential for mediating the reinforcing effects of cocaine .

Case Studies

Several studies have investigated the analgesic properties of related compounds within the azabicyclo[3.2.1]octane class:

  • Analgesic Activity : A study found that derivatives of azabicyclo[3.2.1]octane exhibited significant analgesic effects in hot plate tests compared to morphine, suggesting that modifications to this scaffold can yield potent analgesics .
  • Antipyretic Effects : Further investigations revealed that some azabicyclo derivatives demonstrated antipyretic activity when tested in mice, indicating their potential for broader therapeutic applications beyond addiction treatment .

Comparative Analysis of Related Compounds

Compound NameStructureMechanismKey Findings
RTI 70RTI 70 StructureDAT InhibitorReduces cocaine self-administration
RTI-113RTI-113 StructureDAT InhibitorPotent and selective; reduces cocaine effects
Analogs with analgesic propertiesAnalogs StructureVariousSignificant analgesic and antipyretic activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Dopamine Transporter Inhibition
RTI-112 is primarily recognized for its role as a selective inhibitor of the dopamine transporter (DAT). This property makes it a valuable compound in studying dopamine-related disorders such as:

  • Parkinson’s Disease : The inhibition of DAT can enhance dopaminergic signaling, which is beneficial in treating Parkinson's disease symptoms.
  • Attention Deficit Hyperactivity Disorder (ADHD) : Its ability to modulate dopamine levels offers potential therapeutic avenues for ADHD management.

2. Analgesic Properties
Research indicates that compounds similar to RTI-112 exhibit analgesic effects. The modulation of the dopaminergic system may contribute to pain relief mechanisms, making it a candidate for further investigation in pain management therapies.

Neuropharmacological Studies

1. Behavioral Studies
Studies involving RTI-112 have been conducted to assess its effects on behavior in animal models. These studies aim to understand the compound's influence on locomotion and reward pathways, providing insights into its potential use in treating addiction and mood disorders.

2. Cognitive Enhancements
Preliminary research suggests that RTI-112 may enhance cognitive functions by modulating neurotransmitter systems involved in learning and memory. This aspect is particularly relevant for conditions characterized by cognitive deficits.

Case Studies

StudyFocusFindings
Study 1 Dopamine Transporter RoleDemonstrated significant inhibition of DAT, leading to increased dopamine levels in the striatum of animal models .
Study 2 Analgesic EffectsReported analgesic properties comparable to existing pain medications in controlled trials .
Study 3 Cognitive FunctionFound improvements in memory tasks among subjects treated with RTI-112 .

Propiedades

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3/t11-,12+,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQICMQRAXJOCP-DGAVXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433500
Record name Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146725-33-9
Record name Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.